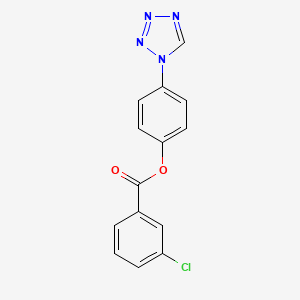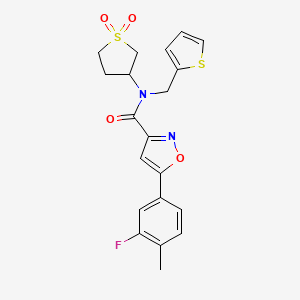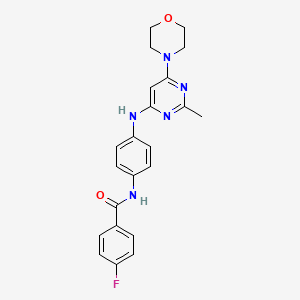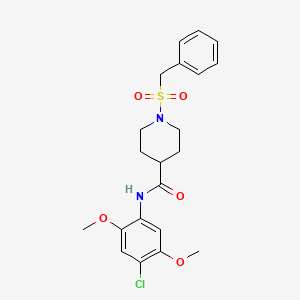![molecular formula C23H27N3O2 B14983241 [3-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B14983241.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzodiazole core, which is fused with a piperidine ring and a benzoate moiety, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodiazole core.
Attachment of the Benzoate Moiety: The benzoate moiety can be attached through an esterification reaction, where the piperidine derivative reacts with 4-(2-METHYLPROPOXY)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole and piperidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with central nervous system receptors.
作用机制
The mechanism of action of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE is likely related to its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE: Unique due to its specific substitution pattern and combination of functional groups.
Benzodiazole Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Piperidine Derivatives: Similar piperidine ring but different attached groups, affecting their pharmacological properties.
Uniqueness
The uniqueness of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-3-YL}-1H-1,3-BENZODIAZOLE lies in its specific combination of a benzodiazole core, piperidine ring, and benzoate moiety, which may confer unique pharmacological properties not seen in other related compounds.
属性
分子式 |
C23H27N3O2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)15-28-19-11-9-17(10-12-19)23(27)26-13-5-6-18(14-26)22-24-20-7-3-4-8-21(20)25-22/h3-4,7-12,16,18H,5-6,13-15H2,1-2H3,(H,24,25) |
InChI 键 |
WMPLUALCUVFUQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B14983194.png)


![2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B14983212.png)
![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983218.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B14983222.png)

![N-(3-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983247.png)
![3-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14983248.png)
![2-ethoxy-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14983253.png)
![(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14983254.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14983259.png)
